Methyl 2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including Methyl 2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate, typically involves heterocyclization reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions often involve the condensation of sulfur-containing compounds with various carbonyl compounds under specific conditions.
Chemical Reactions Analysis
Thiophene derivatives undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Thiophene derivatives have a wide range of scientific research applications. They are used in medicinal chemistry for the development of drugs with anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties . In material science, thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Additionally, they are used as corrosion inhibitors in industrial chemistry .
Mechanism of Action
The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, which are used in the development of anesthetics . The exact mechanism of action depends on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Thiophene derivatives can be compared with other heterocyclic compounds, such as indole derivatives. Both classes of compounds exhibit diverse biological activities and are used in medicinal chemistry for the development of various drugs . thiophene derivatives are unique in their applications in material science and industrial chemistry, where they are used in the development of organic semiconductors and corrosion inhibitors .
Similar compounds include:
Properties
Molecular Formula |
C21H24N2O3S2 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
methyl 2-[(2-methylbenzoyl)carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H24N2O3S2/c1-13-9-7-8-10-14(13)18(24)22-21(27)23-19-17(20(25)26-2)15-11-5-3-4-6-12-16(15)28-19/h7-10H,3-6,11-12H2,1-2H3,(H2,22,23,24,27) |
InChI Key |
OCAHVQFYMXBQRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=C(C3=C(S2)CCCCCC3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.